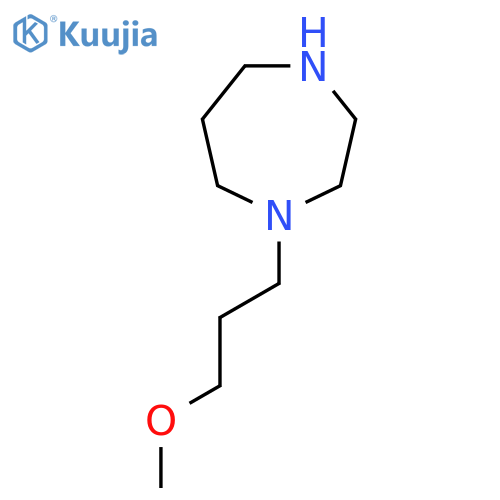Cas no 1183783-04-1 (1-(3-Methoxypropyl)-1,4-diazepane)

1183783-04-1 structure
商品名:1-(3-Methoxypropyl)-1,4-diazepane
CAS番号:1183783-04-1
MF:C9H20N2O
メガワット:172.267902374268
CID:4726643
1-(3-Methoxypropyl)-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-(3-methoxypropyl)-1,4-diazepane
- NE57948
- 1-(3-Methoxypropyl)-1,4-diazepane
-
- インチ: 1S/C9H20N2O/c1-12-9-3-7-11-6-2-4-10-5-8-11/h10H,2-9H2,1H3
- InChIKey: BUTYSDZRDMSIAZ-UHFFFAOYSA-N
- ほほえんだ: O(C)CCCN1CCNCCC1
計算された属性
- せいみつぶんしりょう: 172.158
- どういたいしつりょう: 172.158
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5
1-(3-Methoxypropyl)-1,4-diazepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-62741-1.0g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 1g |
$371.0 | 2023-05-03 | |
| Enamine | EN300-62741-5.0g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 5g |
$1075.0 | 2023-05-03 | |
| TRC | M227110-250mg |
1-(3-Methoxypropyl)-1,4-diazepane |
1183783-04-1 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-62741-0.25g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 0.25g |
$142.0 | 2023-05-03 | |
| 1PlusChem | 1P01A9D8-2.5g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 90% | 2.5g |
$960.00 | 2023-12-26 | |
| 1PlusChem | 1P01A9D8-10g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 90% | 10g |
$2031.00 | 2023-12-26 | |
| Aaron | AR01A9LK-500mg |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 85% | 500mg |
$398.00 | 2025-02-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-500mg |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 95% | 500mg |
¥1121.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-10g |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 95% | 10g |
¥7679.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15753-100.0mg |
1-(3-methoxypropyl)-1,4-diazepane |
1183783-04-1 | 95% | 100.0mg |
¥506.0000 | 2024-07-28 |
1-(3-Methoxypropyl)-1,4-diazepane 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
1183783-04-1 (1-(3-Methoxypropyl)-1,4-diazepane) 関連製品
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1183783-04-1)1-(3-Methoxypropyl)-1,4-diazepane

清らかである:99%
はかる:10g
価格 ($):3562.0